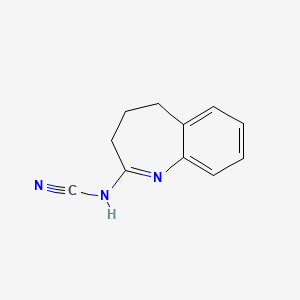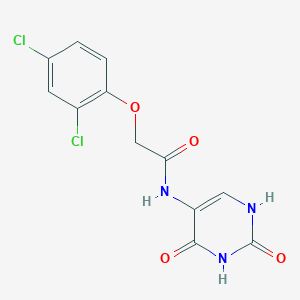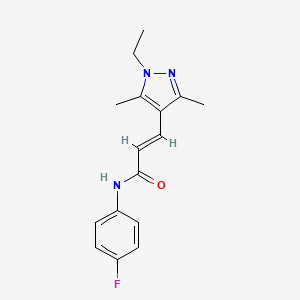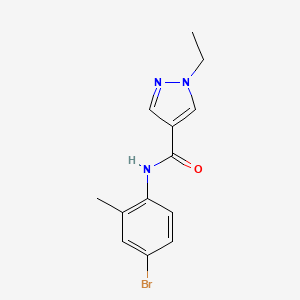
1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide (THB) is a synthetic compound that has been studied for its potential applications in scientific research. THB belongs to the class of benzazepines, which are known to have various biological activities. In
Mecanismo De Acción
The mechanism of action of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide involves its binding to the dopamine D2 receptor, which leads to the modulation of dopamine neurotransmission. This compound has been shown to act as a partial agonist of the dopamine D2 receptor, which means that it can activate the receptor to a certain extent, but not fully. This partial agonism is thought to contribute to the potential antipsychotic and antidepressant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine and its metabolites in the brain, which suggests that it can modulate dopamine neurotransmission. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide in lab experiments include its high affinity for the dopamine D2 receptor, its potential antipsychotic and antidepressant effects, and its ability to modulate dopamine neurotransmission. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide. One direction is to further investigate its potential antipsychotic and antidepressant effects in animal models and clinical trials. Another direction is to explore its potential applications in other scientific research fields, such as cancer research and drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research. It has a high affinity for the dopamine D2 receptor and has been shown to have potential antipsychotic and antidepressant effects. However, further studies are needed to fully understand its mechanism of action and potential side effects. This compound has the potential to be a valuable tool in various scientific research fields, and its future directions are promising.
Métodos De Síntesis
The synthesis of 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide involves the reaction between 2-cyanobenzaldehyde and tetrahydroisoquinoline in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization steps. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidenecyanamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential antipsychotic and antidepressant effects.
Propiedades
IUPAC Name |
4,5-dihydro-3H-1-benzazepin-2-ylcyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)14-11/h1-2,4,6H,3,5,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZXRPRSPGFHIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N=C(C1)NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-[(4-chloro-2-methylphenyl)amino]-1-cyclohexyl-1H-pyrrole-2,5-dione](/img/structure/B5730962.png)
![3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5730968.png)


![3-(2-chlorophenyl)-N-isobutyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5730996.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B5731001.png)


![2-[(2-bromobenzyl)thio]-N-phenylacetamide](/img/structure/B5731012.png)



